molecular formula C8H7FO3 B107816 1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone CAS No. 88772-48-9

1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone

Cat. No.: B107816
CAS No.: 88772-48-9
M. Wt: 170.14 g/mol
InChI Key: OIIWLSGGMNOFKF-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7FO3 It is a derivative of acetophenone, characterized by the presence of a fluorine atom and two hydroxyl groups on the phenyl ring

Scientific Research Applications

1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2,5-dihydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone is unique due to the combination of fluorine and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-2,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-4(10)5-2-8(12)6(9)3-7(5)11/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIWLSGGMNOFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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